Molecular Weight and Lipophilicity Differentiation from the 2-Methylindole Analog
The target compound (CAS 887467-92-7) lacks the 2-methyl substituent on the indole ring that is present in its closest commercial analog (CAS 887467-94-9). This structural difference reduces the molecular weight from 402.45 to 388.42 Da (ΔMW = −14.03 Da) and eliminates one lipophilic methyl group . The indole NH of the target compound remains fully exposed as a hydrogen-bond donor, whereas the 2-methyl analog sterically shields this position. In lead optimization contexts governed by Lipinski's Rule of Five, this MW reduction moves the compound further from the 500 Da threshold, while the enhanced hydrogen-bond donor capacity may improve aqueous solubility at the cost of membrane permeability [1].
| Evidence Dimension | Molecular weight (Da) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW = 388.42 Da; HBD = 1 (indole NH) |
| Comparator Or Baseline | CAS 887467-94-9: MW = 402.45 Da; HBD = 1 (indole NH, sterically hindered by 2-CH3) |
| Quantified Difference | ΔMW = −14.03 Da (−3.5%); calculated ΔclogP estimated at −0.4 to −0.6 log units (class-level inference based on methyl group contribution) |
| Conditions | Calculated physicochemical properties based on chemical structure (Chemsrc, PubChem); no experimentally measured logP or solubility data available for head-to-head comparison |
Why This Matters
A 14 Da molecular weight reduction and enhanced H-bond donor accessibility can translate to measurable differences in solubility, permeability, and target binding kinetics, making the target compound a distinct chemical entity for medicinal chemistry optimization rather than a simple substitute for the 2-methyl analog.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
